molecular formula C9H18N2O4S B13082001 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid

1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13082001
M. Wt: 250.32 g/mol
InChI Key: UBWBRMFBRUFLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, a sulfamoyl group, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring, which is a common scaffold in many biologically active molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfamoyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency. The scalability of the process is crucial for industrial applications, and methods like crystallization and chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions: 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and substituted pyrrolidines .

Scientific Research Applications

1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfamoyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

1-[methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H18N2O4S/c1-7(2)10(3)16(14,15)11-5-4-8(6-11)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

UBWBRMFBRUFLEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)S(=O)(=O)N1CCC(C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.